molecular formula C9H16O3 B1324295 (2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1215417-58-5

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1324295
CAS No.: 1215417-58-5
M. Wt: 172.22 g/mol
InChI Key: BKTNOWDCQOFYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a tetrahydropyran ring substituted with two methyl groups at positions 2 and 6, and an acetic acid moiety at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2,6-dimethyl-1,5-hexadiene in the presence of an acid catalyst to form the tetrahydropyran ring. Subsequent oxidation and carboxylation steps introduce the acetic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The tetrahydropyran ring provides structural stability and can modulate the compound’s overall reactivity and bioavailability .

Comparison with Similar Compounds

    (2,6-Dimethyltetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an acetic acid moiety.

    (2,6-Dimethyltetrahydro-2H-pyran-4-yl)amine: Contains an amine group instead of an acetic acid moiety.

Uniqueness: (2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid is unique due to its combination of a tetrahydropyran ring and an acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2-(2,6-dimethyloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6-3-8(5-9(10)11)4-7(2)12-6/h6-8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTNOWDCQOFYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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